

Application Note: Spectroscopic Analysis of Lurasidone Opened Imide

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Compound of Interest

Compound Name: *Lurasidone Opened Imide*

CAS No.: 1644295-07-7

Cat. No.: B570856

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Abstract

Lurasidone, an atypical antipsychotic agent, is susceptible to degradation, particularly through hydrolysis of its dicarboximide moiety. This process leads to the formation of a critical process-related impurity and degradant known as **Lurasidone Opened Imide**. The presence of such impurities must be rigorously monitored and controlled to ensure the safety and efficacy of the final drug product. This application note provides a detailed guide for the structural elucidation of **Lurasidone Opened Imide** using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We present optimized protocols for sample preparation, data acquisition, and spectral interpretation, grounded in established analytical principles. This guide is intended for researchers, quality control analysts, and drug development professionals involved in the characterization of Lurasidone and its related substances.

Introduction: The Significance of Impurity Profiling

Lurasidone is a potent antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and is used in the treatment of schizophrenia and bipolar depression.[1][2] Its chemical

structure features a bridged hexahydro-methanoisindole-dione group, which contains a cyclic imide functional group.[1] This imide ring is the primary site of hydrolytic instability, especially under alkaline conditions.[3][4]

The hydrolysis reaction results in the cleavage of one of the carbonyl-nitrogen bonds, opening the imide ring to form a dicarboxylic acid monoamide, referred to as **Lurasidone Opened Imide**. [5][6] As a significant degradation product, the unambiguous identification and characterization of this impurity are mandated by regulatory agencies like the ICH to ensure pharmaceutical quality.[7] Spectroscopic techniques such as NMR and IR are indispensable tools for this purpose, providing direct, structure-specific information.[8] This note details the application of these techniques for the definitive analysis of **Lurasidone Opened Imide**.

Chemical Transformation: From Imide to Amide-Acid

The formation of **Lurasidone Opened Imide** is a classic hydrolysis reaction. Under aqueous basic conditions, a hydroxide ion attacks one of the electrophilic imide carbonyl carbons. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the C-N bond and yielding a carboxylate and an amide. A final protonation step yields the carboxylic acid and amide functional groups.

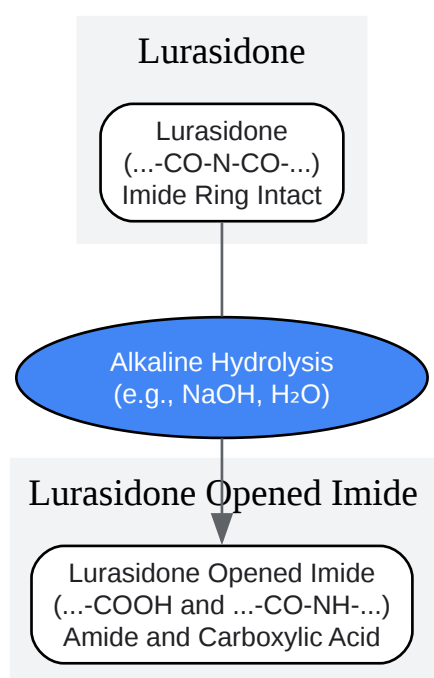


Fig 1. Hydrolytic conversion of Lurasidone.

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Protocol: Generation of Lurasidone Opened Imide via Forced Degradation

To perform spectroscopic analysis, a sample of the impurity is required. If a reference standard is unavailable, the impurity can be generated through forced degradation. Lurasidone is known to be most susceptible to alkaline hydrolysis.[4]

Causality: The use of alkaline conditions (e.g., NaOH) specifically targets the imide ring for hydrolysis, making it an efficient method to generate the desired opened-ring degradant for characterization studies.[3]

Protocol 3.1: Alkaline Hydrolysis

- Preparation: Accurately weigh approximately 50 mg of Lurasidone Hydrochloride reference standard and transfer it to a 50 mL round-bottom flask.
- Dissolution: Add 10 mL of methanol and sonicate briefly to dissolve the drug.
- Stress Application: Add 10 mL of 0.5 M aqueous sodium hydroxide (NaOH) to the solution.
- Reaction: Stir the solution at 60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Neutralization: After cooling to room temperature, carefully neutralize the solution to pH ~7 using 0.5 M hydrochloric acid (HCl).
- Extraction & Isolation: The product can be extracted from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **Lurasidone Opened Imide**.
- Purification (Optional): If necessary, the crude product can be purified using preparative HPLC or column chromatography to achieve the desired purity for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information for structural elucidation by mapping the chemical environment of magnetically active nuclei like ^1H and ^{13}C .^[9] The key to identifying the opened imide structure is to observe the disappearance of signals corresponding to the symmetric imide moiety and the appearance of new signals for the distinct amide and carboxylic acid groups.

Protocol 4.1: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the **Lurasidone Opened Imide** sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
 - **Rationale:** DMSO- d_6 is the solvent of choice as it effectively dissolves both the parent drug and the more polar degradant. Crucially, it allows for the observation of exchangeable protons from the newly formed amide (N-H) and carboxylic acid (O-H) groups, which would be lost in solvents like D_2O .^[7]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- **Instrumentation:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Data Acquisition:** Acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra on a 400 MHz (or higher) spectrometer.
 - **^1H NMR Parameters:** Employ a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds are typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.
 - **^{13}C NMR Parameters:** Use a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~220 ppm and a longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons. A larger number of scans (>1024) will be required.
- **Data Processing:** Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra and calibrate the chemical shift scale to the TMS signal.

4.2. Expected NMR Data and Interpretation

The hydrolysis of the imide ring introduces significant and predictable changes in the NMR spectrum.

Table 1: Comparison of Key Expected ^1H NMR Signals (in DMSO- d_6)

Functional Group	Lurasidone (Parent)	Lurasidone Opened Imide (Impurity)	Rationale for Change
Imide Protons	~3.2-3.4 ppm (2H, multiplet)	Absent	The symmetric environment of the imide protons is lost upon ring opening.
Amide Proton (N-H)	Absent	~7.5-8.5 ppm (1H, broad singlet)	Appearance of a new amide proton signal in a characteristic downfield region.
Carboxylic Acid Proton (O-H)	Absent	>10 ppm (1H, very broad singlet)	Appearance of a highly deshielded acidic proton, often broad due to hydrogen bonding. ^[10]

Table 2: Comparison of Key Expected ^{13}C NMR Signals (in DMSO- d_6)

Functional Group	Lurasidone (Parent)	Lurasidone Opened Imide (Impurity)	Rationale for Change
Imide Carbonyls (C=O)	~178 ppm (2C, single signal)	Absent	The two equivalent imide carbonyls are replaced by two new, distinct carbonyl signals.
Amide Carbonyl (C=O)	Absent	~170-175 ppm (1C)	Appearance of a new carbonyl signal in the typical amide region.
Carboxylic Acid Carbonyl (C=O)	Absent	~175-180 ppm (1C)	Appearance of a second new carbonyl signal, characteristic of a carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups based on their characteristic vibrational frequencies. It is particularly effective for confirming the conversion of the imide to an amide and carboxylic acid. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.[\[11\]](#)

Protocol 5.1: FTIR-ATR Analysis

- **Background Spectrum:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
 - **Rationale:** The background scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum to provide a clean spectrum of only the analyte.
- **Sample Application:** Place a small amount of the **Lurasidone Opened Imide** powder (a few milligrams) onto the center of the ATR crystal, ensuring complete coverage.[\[11\]](#)

- **Pressure Application:** Use the instrument's pressure clamp to apply firm and consistent contact between the sample powder and the crystal surface.
- **Data Acquisition:** Acquire the sample spectrum.
 - **Typical Parameters:** Scan the mid-IR range (4000 to 650 cm^{-1}). A resolution of 4 cm^{-1} and an accumulation of 16-32 scans are generally sufficient for high-quality data.[\[11\]](#)
- **Data Processing:** Perform an automatic baseline correction and ATR correction if available in the software.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe after analysis.

5.2. Expected IR Data and Interpretation

The IR spectrum of the opened imide will show distinct differences from that of Lurasidone, primarily in the hydroxyl and carbonyl stretching regions.[\[3\]](#)

Table 3: Comparison of Key Diagnostic IR Absorption Bands (cm^{-1})

Vibrational Mode	Lurasidone (Parent)	Lurasidone Opened Imide (Impurity)	Rationale for Change
O-H Stretch (Carboxylic Acid)	Absent	3300-2500 (Very Broad, Strong)	Appearance of a characteristic, very broad absorption due to the hydrogen-bonded O-H group. [12] [13]
N-H Stretch (Amide)	Absent	3500-3300 (Medium)	Appearance of a new N-H stretching band. [14]
C=O Stretch (Imide)	~1760 & ~1690 (Two Strong Bands)	Absent	Disappearance of the symmetric and asymmetric carbonyl stretches of the five-membered imide ring.
C=O Stretch (Carboxylic Acid)	Absent	1760-1690 (Strong)	Appearance of a new carbonyl absorption, often overlapping with the broad O-H stretch. [12]
C=O Stretch (Amide I Band)	Absent	1690-1630 (Strong)	Appearance of a strong amide carbonyl band at a lower frequency than the imide carbonyls. [15]
C-O Stretch (Carboxylic Acid)	Absent	1320-1210 (Medium)	Appearance of a C-O single bond stretch associated with the carboxylic acid group. [12]

Integrated Analytical Workflow

The complete process from sample generation to final structural confirmation follows a logical and self-validating workflow. Each step provides data that informs the next, culminating in an unambiguous structural assignment.

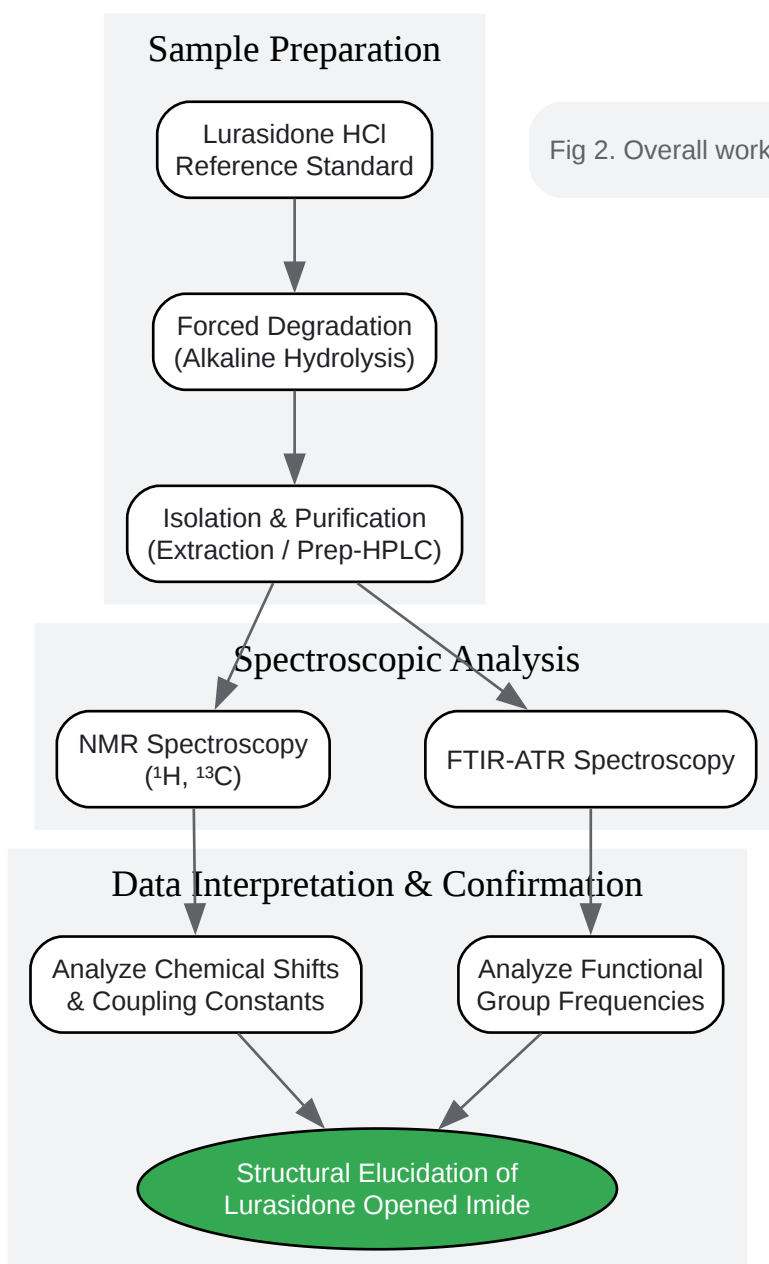


Fig 2. Overall workflow for impurity analysis.

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Fig 2. Overall workflow for impurity analysis.

Conclusion

The combination of NMR and FTIR spectroscopy provides a comprehensive and definitive method for the structural characterization of **Lurasidone Opened Imide**. The protocols and interpretive guidelines presented in this application note offer a robust framework for the analysis of this critical impurity. By comparing the spectra of the degradant to the parent compound and referencing established spectroscopic principles, analysts can confidently confirm the identity of the opened imide, ensuring the quality and safety of Lurasidone drug products.

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